dmDNA31

Antibody-Antibiotic Conjugate Staphylococcus aureus Targeted Delivery

Conventional rifamycins fail against intracellular S. aureus reservoirs due to poor cellular penetration. dmDNA31 is the antibiotic payload of the clinical-stage THIOMAB™ antibody-antibiotic conjugate DSTA4637S, validated in Phase 1 trials (5-150 mg/kg i.v.) for intracellular delivery. • Only rifamycin validated as an ADC payload with a protease-cleavable valine-citrulline linker; unconjugated exposure remains <4 ng/mL in preclinical models. • Structurally defined C3′-(4-dimethylamino)piperidine substitution enables linker conjugation and controlled cathepsin-mediated release. • Sourced with ≥98% purity; ships ambient with desiccated, lyophilized storage at -20°C.

Molecular Formula C50H62N4O13
Molecular Weight 927.0 g/mol
Cat. No. B12432469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedmDNA31
Molecular FormulaC50H62N4O13
Molecular Weight927.0 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)C
InChIInChI=1S/C50H62N4O13/c1-23-13-12-14-24(2)49(62)52-40-44(60)36-35(39-47(40)66-34-22-31(21-32(56)38(34)51-39)54-18-15-30(16-19-54)53(9)10)37-46(28(6)43(36)59)67-50(8,48(37)61)64-20-17-33(63-11)25(3)45(65-29(7)55)27(5)42(58)26(4)41(23)57/h12-14,17,20-23,25-27,30,33,41-42,45,57-59,61H,15-16,18-19H2,1-11H3,(H,52,62)/b13-12+,20-17-,24-14+/t23-,25+,26+,27+,33-,41-,42+,45+,50-/m0/s1
InChIKeyGBSDCXVMKJSZDN-SJAYFWOOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dmDNA31 (Rifamycin-Class Antibiotic) Product Specification and Research Procurement Guide


dmDNA31 (4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin) is a semisynthetic benzoxazinorifamycin-class antibiotic that functions as a potent inhibitor of bacterial DNA-dependent RNA polymerase [1]. This compound represents a structurally distinct member of the ansamycin family, characterized by a planar benzoxazine ring fused to the rifamycin core, which confers unique binding properties to the RNA polymerase target [2]. dmDNA31 has been clinically advanced as the antibiotic payload component of DSTA4637S, a THIOMAB™ antibody-antibiotic conjugate (TAC) designed for targeted intracellular delivery against Staphylococcus aureus [3]. For procurement decisions, dmDNA31 offers a differentiated chemical scaffold with demonstrated translational relevance in a novel therapeutic modality.

Why Rifamycin-Class Analogs Cannot Substitute for dmDNA31 in Targeted Delivery and ADC Applications


Rifamycin-class antibiotics exhibit profound structural and functional divergence that precludes simple substitution. Conventional rifamycins (e.g., rifampicin, rifabutin, rifapentine) lack the benzoxazine ring system that defines benzoxazinorifamycins, a structural feature critical for enhanced binding affinity to RNA polymerase and reduced hepatic cytochrome P450 induction [1]. Among benzoxazinorifamycins, dmDNA31 incorporates a 4-(dimethylamino)piperidin-1-yl substituent at the C3' position, which distinguishes it from related analogs such as rifalazil (KRM-1648, bearing a 4-isobutylpiperazinyl group). This substitution pattern directly impacts linker conjugation chemistry, payload release kinetics, and the compound's suitability as an antibody-conjugated antibiotic payload—a role for which conventional rifamycins are structurally and functionally incompatible. Substitution with a generic rifamycin would eliminate the specific protease-cleavable linker attachment site and abolish the targeted intracellular delivery mechanism validated for dmDNA31 in the DSTA4637S conjugate [2].

Quantitative Comparative Evidence: dmDNA31 Differentiation from Rifamycin Analogs


dmDNA31 Demonstrates Clinical-Stage Validation as Antibody-Conjugated Payload Versus Unconjugated Rifamycins

dmDNA31 is the sole rifamycin-class antibiotic to have entered human clinical trials as the payload component of an antibody-antibiotic conjugate (DSTA4637S). In a Phase 1, randomized, double-blind, placebo-controlled, single-ascending-dose study in 30 healthy volunteers, DSTA4637S was administered intravenously at doses of 5, 15, 50, 100, and 150 mg/kg [1]. Systemic exposure of unconjugated dmDNA31 remained low across all dose cohorts, with no serious or severe adverse events, no dose-limiting toxicities, and no anti-drug antibody responses observed [1]. In contrast, conventional unconjugated rifamycins (rifampicin, rifabutin) are not formulated for targeted intracellular delivery via protease-cleavable linkers and lack clinical data supporting ADC payload suitability. The 4-(dimethylamino)piperidin-1-yl substituent of dmDNA31 provides the requisite chemical handle for linker conjugation—a structural feature absent in clinically approved rifamycins [2].

Antibody-Antibiotic Conjugate Staphylococcus aureus Targeted Delivery

Benzoxazinorifamycin Scaffold Confers Reduced Hepatic CYP450 Induction Relative to Conventional Rifamycins

Benzoxazinorifamycins, including dmDNA31, exhibit reduced hepatic cytochrome P450 induction activity compared to conventional rifamycins such as rifampicin [1]. Rifampicin is a well-characterized potent inducer of CYP3A4 and other CYP isoforms, causing clinically significant drug-drug interactions that complicate combination therapy in tuberculosis and other infectious diseases. The planar benzoxazine ring of benzoxazinorifamycins alters the interaction profile with the human pregnane X receptor (hPXR), the primary transcriptional regulator of CYP3A4 expression [1]. This structural feature was intentionally designed using three-dimensional structure information of rifamycins bound to both RNA polymerase and hPXR, enabling the identification of analogs with maintained antibacterial potency but attenuated PXR activation [2].

Drug-Drug Interaction CYP450 Induction Benzoxazinorifamycin

C3' Substituent Differentiation: dmDNA31 (Dimethylamino-piperidine) vs. Rifalazil (Isobutyl-piperazine)

dmDNA31 and rifalazil (KRM-1648) are both benzoxazinorifamycins but differ critically at the C3' substituent position. dmDNA31 bears a 4-(dimethylamino)piperidin-1-yl group, whereas rifalazil incorporates a 3'-hydroxy-5'-(4-isobutylpiperazinyl) substituent [1]. This structural divergence has functional consequences for payload conjugation. The dmDNA31 structure enables attachment via a protease-cleavable valine-citrulline linker to the antibody component of DSTA4637S, facilitating targeted intracellular release upon lysosomal cathepsin cleavage [2]. Rifalazil, despite potent antichlamydial activity (MIC of 0.00025 μg/mL against Chlamydia trachomatis) and clinical investigation for intracellular pathogens, lacks the appropriate substitution pattern for analogous ADC linker chemistry [3]. Comparative studies of benzoxazinorifamycin analogs demonstrate that modifications to the C3'-tail significantly alter RNA polymerase binding affinity and cellular penetration properties [4].

Structure-Activity Relationship Benzoxazinorifamycin RNA Polymerase Inhibition

dmDNA31 Enables Quantifiable Linker Stability with Unconjugated Payload Exposure <4 ng/mL in Preclinical Species

The stability of the antibody-dmDNA31 conjugate is quantitatively demonstrated by preclinical pharmacokinetic data. In rats and monkeys administered DSTA4637A (liquid formulation of DSTA4637S) intravenously, systemic unconjugated dmDNA31 plasma concentrations remained below 4 ng/mL at all doses tested, regardless of administered dose level [1]. This low level of free payload indicates minimal premature deconjugation in circulation, a critical quality attribute for antibody-drug conjugates. The valine-citrulline linker connecting the antibody to dmDNA31 is designed for selective cleavage by intracellular cathepsins following phagocytic uptake of S. aureus-bound conjugate [1]. The lower limit of quantitation (LLOQ) for the plasma unconjugated dmDNA31 LC-MS/MS assay was established at 0.185 ng/mL, enabling precise measurement of the minimal free payload exposure [2]. Antibody-conjugated dmDNA31 (ac-dmDNA31) exhibited a bi-exponential concentration-time profile with clearance 2-3 times faster than total antibody (TAb), consistent with expected deconjugation kinetics for this linker-payload system [1].

Pharmacokinetics ADC Stability Linker Technology

dmDNA31: Primary Research and Industrial Application Scenarios Based on Validated Differentiation


Antibody-Antibiotic Conjugate (AAC) Payload Development for Intracellular Staphylococcus aureus

dmDNA31 is the only rifamycin-class antibiotic with established clinical and preclinical validation as an ADC payload. Researchers developing antibody-antibiotic conjugates targeting intracellular bacterial reservoirs require a payload with demonstrated linker compatibility, controlled release kinetics, and favorable systemic safety. The DSTA4637S Phase 1 trial (5-150 mg/kg i.v.) demonstrated that dmDNA31, when delivered as a THIOMAB™ conjugate, exhibits dose-proportional pharmacokinetics of both total antibody and antibody-conjugated dmDNA31, with unconjugated payload exposure remaining low [1]. Preclinical PK studies in rats and monkeys confirm that unconjugated dmDNA31 concentrations remain <4 ng/mL across all doses, validating linker stability [2]. The valine-citrulline protease-cleavable linker used with dmDNA31 is specifically cleaved by intracellular cathepsins following phagocytosis of S. aureus-bound conjugate, enabling targeted intracellular antibiotic release—a delivery mechanism not achievable with conventional unconjugated rifamycins [2].

Structure-Activity Relationship (SAR) Studies of Benzoxazinorifamycin RNA Polymerase Inhibitors

dmDNA31 serves as a structurally defined reference compound for SAR investigations of benzoxazinorifamycin C3' substituent effects. The 4-(dimethylamino)piperidin-1-yl group at the C3' position of dmDNA31 represents a distinct substitution pattern that can be systematically compared to other benzoxazinorifamycins, including rifalazil (4-isobutylpiperazinyl), to elucidate structure-function relationships governing RNA polymerase binding affinity, hPXR activation, and cellular penetration [1]. X-ray crystal structures of benzoxazinorifamycins bound to E. coli RNA polymerase reveal that the C3'-tail occupies a cavity between the β subunit and σ factor, providing a structural framework for rational design of analogs with modified pharmacological properties [2]. Researchers can utilize dmDNA31 as a comparator compound to assess how dimethylamino-piperidine substitution influences target engagement and off-target nuclear receptor activation relative to other C3'-modified benzoxazinorifamycins [3].

Targeted Intracellular Antibiotic Delivery in Persistent S. aureus Infection Models

dmDNA31, as the active payload of DSTA4637S, enables investigation of targeted intracellular antibiotic delivery to S. aureus sequestered within phagocytic cells. Standard-of-care antibiotics, including conventional rifamycins, demonstrate limited efficacy against intracellular S. aureus reservoirs due to poor cellular penetration and rapid efflux [1]. The DSTA4637S conjugate leverages anti-S. aureus antibody-mediated opsonization to direct dmDNA31 into the phagolysosomal compartment, where cathepsin-mediated linker cleavage releases active dmDNA31 to kill intracellular bacteria [1]. This targeted delivery approach is supported by the clinical-stage development of DSTA4637S, which has completed Phase 1 evaluation in healthy volunteers with favorable safety and PK profiles [2]. Researchers investigating persistent or recurrent S. aureus infections, including bacteremia and deep-seated infections, can employ dmDNA31-based conjugates to explore mechanisms of intracellular bacterial clearance that are inaccessible to unconjugated rifamycins [1].

Drug-Drug Interaction Profiling of Benzoxazinorifamycins with Attenuated CYP450 Induction

dmDNA31 belongs to the benzoxazinorifamycin class, which was rationally designed to reduce hepatic CYP450 induction via attenuated human pregnane X receptor (hPXR) activation [1]. Conventional rifamycins, particularly rifampicin, are potent CYP3A4 inducers that cause clinically significant drug-drug interactions, limiting their utility in combination antimicrobial regimens. The planar benzoxazine ring system of dmDNA31 and related benzoxazinorifamycins was engineered using three-dimensional structural information of hPXR to maintain RNA polymerase inhibitory activity while minimizing PXR-mediated transcriptional activation of CYP enzymes [2]. Researchers investigating combination antimicrobial therapies or requiring rifamycin-class agents with reduced drug-drug interaction liability can utilize dmDNA31 as a prototypical benzoxazinorifamycin for comparative CYP induction profiling against conventional rifamycins [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for dmDNA31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.